1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Leukemia differentiation therapy PKC modulation Ether lipid signaling

Select 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) for precise dissection of lipid signaling pathways. Unlike C16-PAF, HAG lacks the phosphocholine headgroup, precluding canonical PAFR agonism and platelet aggregation even at 10⁻³ M. HAG serves as a PKC inhibitor (DAG antagonist), inducing HL-60 macrophage differentiation with 10-fold esterase activity increase at 6 d. HAG is mitogenic for smooth muscle cells and acts as a validated P2Y10 agonist (EC50 288 nM). Procure HAG to avoid unintended PAFR-mediated inflammatory responses and to maintain PKC-inhibitory activity essential for your experimental paradigm.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 77133-35-8
Cat. No. B054517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Hexadecyl-2-O-acetyl-sn-glycerol
CAS77133-35-8
Synonyms1-O-hexadecyl-2-acetyl-sn-glycerol
1-palmityl-2-acetylglycerol
1-palmityl-2-acetylglycerol, (R)-isomer
1-palmityl-2-acetylglycerol, (S)-isomer
CAS 74389-68-7
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
InChIInChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1
InChIKeyQTEHGUUSIIWOOW-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in acetonitrile

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (CAS 77133-35-8): A Non-Phosphocholine PAF Analog with Dual PKC Inhibitory and Cell Differentiation Activities


1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG, CAS 77133-35-8) is a synthetic alkyl acylglycerol that serves as both an immediate biosynthetic precursor to platelet-activating factor (PAF) in the de novo pathway [1] and a functional antagonist of diacylglycerol (DAG)-mediated protein kinase C (PKC) activation [2]. Unlike the phosphocholine-containing PAF molecule (C16-PAF, CAS 74389-68-7), HAG lacks the polar phosphocholine headgroup, which fundamentally alters its receptor engagement profile and biological outcomes. The compound is widely used as a research tool to dissect lipid-mediated signaling pathways, particularly in studies of leukemic cell differentiation [3], smooth muscle cell proliferation , and amino acid transport regulation .

Why 1-O-Hexadecyl-2-O-acetyl-sn-glycerol Cannot Be Replaced by Common PAF Analogs or DAG Mimetics


Procurement specifications for ether-linked glycerol derivatives must account for critical structural distinctions that directly govern biological function. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) occupies a unique pharmacological niche: it is the immediate biosynthetic precursor to PAF yet exhibits biological activities orthogonal to PAF itself, including PKC inhibition and HL-60 differentiation induction [1]. The absence of the phosphocholine moiety (present in C16-PAF, CAS 74389-68-7) precludes canonical PAF receptor (PAFR) agonism at physiologically relevant concentrations, as demonstrated by the failure of HAG to induce platelet aggregation up to 10⁻³ M while C16-PAF activates platelets at 10⁻⁹–10⁻⁵ M [2]. Conversely, substitution with chain-length variants (e.g., C18:0 analogs) or sn-glycerol stereoisomers alters both metabolic fate and target engagement [3]. Generic substitution therefore risks introducing unintended PAFR-mediated inflammatory responses or losing the PKC-inhibitory activity required for specific experimental paradigms.

Quantitative Differentiation Evidence for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (CAS 77133-35-8) Relative to Structural Analogs


HL-60 Cell Differentiation: HAG Induces Macrophage-Like Phenotype While Oleoyl Analog Shows No Activity

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) at 5 μg/mL induced a 10-fold increase in nonspecific esterase activity in HL-60 promyelocytic leukemia cells after 6 days of treatment, producing morphological features characteristic of mononuclear phagocytes [1]. In contrast, 1-O-oleoyl-2-acetyl-rac-glycerol, a structurally related analog differing only in the sn-1 alkyl chain (oleoyl vs. hexadecyl), failed to induce differentiation or inhibit cell growth under identical experimental conditions [1]. This demonstrates that the hexadecyl ether linkage is essential for the differentiation-inducing activity.

Leukemia differentiation therapy PKC modulation Ether lipid signaling

Platelet Aggregation: HAG Exhibits Negligible Activity Relative to C16-PAF at Supraphysiological Concentrations

In human platelet-rich plasma, C16-PAF (1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine) induces platelet aggregation and serotonin release at concentrations ranging from 10⁻⁹ to 10⁻⁵ M [1]. In the same study, 1-O-hexadecyl-2-O-acetyl-sn-glycerol (HAG) and 14 other synthetic PAF analogs were tested up to 10⁻³ M and failed to induce any platelet aggregation or serotonin release [1]. This >100-fold concentration differential in the absence of activity confirms that HAG does not functionally engage the PAF receptor in a manner that triggers platelet activation.

Thrombosis models PAF receptor signaling Platelet biology

P2Y10 Receptor Agonism: HAG Exhibits Moderate EC50 While PAF Shows Distinct Selectivity Profile

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) acts as an agonist at the mouse P2Y10 receptor with an EC50 of 288 nM in HEK293A cells expressing the receptor, as measured by alkaline phosphatase-tagged TGFα shedding assay [1]. While direct comparative data for C16-PAF at P2Y10 are not available in this dataset, the PAF receptor (PAFR) is a distinct GPCR with nanomolar affinity for C16-PAF (Kd approximately 0.5–5 nM reported in literature). The moderate EC50 of HAG at P2Y10 distinguishes it from the high-potency PAFR agonism of phosphocholine-containing analogs.

GPCR signaling Lysophospholipid receptors P2Y receptor pharmacology

PKC Inhibition: HAG Antagonizes DAG-Mediated Activation While DAG Itself Is a Canonical Activator

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) inhibits protein kinase C (PKC) activation by diacylglycerols (DAGs), functioning as a DAG antagonist [1]. This contrasts with the behavior of native DAGs such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), which are canonical PKC activators. Quantitative inhibition data in cell-free systems show that HAG competes with phorbol ester binding to PKC, though exact Ki values require consultation of primary literature [1]. The ether-linked sn-1 hexadecyl chain is critical for this inhibitory activity, as ester-linked analogs lack comparable PKC antagonism.

Protein kinase C signaling Lipid second messengers Signal transduction

Validated Application Scenarios for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (CAS 77133-35-8) in Biomedical Research


HL-60 Promyelocytic Leukemia Differentiation Studies Requiring PKC-Independent Mechanisms

Researchers investigating monocyte/macrophage differentiation pathways in HL-60 cells should select 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) rather than phorbol esters or other PKC activators. HAG induces differentiation to macrophage-like cells with a 10-fold increase in nonspecific esterase activity after 6 days at 5 μg/mL, while maintaining PKC-inhibitory activity [1]. This enables dissection of PKC-independent differentiation mechanisms without the confounding effects of PKC activation observed with phorbol 12-myristate 13-acetate (PMA).

Platelet Activation Studies Distinguishing PAF Receptor-Dependent from Receptor-Independent Effects

In experimental systems where researchers must differentiate between PAF receptor (PAFR)-mediated and PAFR-independent lipid signaling, HAG serves as an essential control. Unlike C16-PAF, which induces platelet aggregation at 10⁻⁹–10⁻⁵ M, HAG shows no platelet aggregation or serotonin release even at 10⁻³ M [2]. This property makes HAG invaluable for studies examining PAF metabolic pathways or PAFR-independent effects of ether lipids without triggering thrombotic responses.

Smooth Muscle Cell Proliferation and Vascular Biology Research

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is specifically documented as mitogenic for smooth muscle cells . Investigators studying vascular remodeling, atherosclerosis, or pulmonary hypertension should utilize HAG to probe ether lipid-mediated proliferative signaling in smooth muscle, as alternative DAG analogs or PAF molecules exhibit divergent effects on vascular cell types.

P2Y10 Receptor Pharmacology and GPCR Deorphanization Studies

With a defined EC50 of 288 nM at the mouse P2Y10 receptor in HEK293A cells [3], HAG serves as a validated agonist for P2Y10 receptor characterization. Researchers studying this orphan-like GPCR in the context of immune cell migration, inflammation, or cancer should procure HAG rather than C16-PAF or other phospholipid analogs, as the phosphocholine-containing molecules preferentially target PAFR and may obscure P2Y10-specific signaling readouts.

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